Thiepan-4-ylmethanamine hydrochloride
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Overview
Description
Thiepan-4-ylmethanamine hydrochloride is an organic compound with the chemical formula C₇H₁₆ClNS It is a derivative of thiepan, a seven-membered heterocyclic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiepan-4-ylmethanamine hydrochloride typically involves the following steps:
Formation of Thiepan Ring: The thiepan ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Introduction of Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine group replaces a leaving group on the thiepan ring.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and thiols; reactions often conducted in polar solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiepan derivatives.
Scientific Research Applications
Thiepan-4-ylmethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiepan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Thiepan-4-ylmethanol: A related compound with a hydroxyl group instead of an amine group.
Thiepan-4-ylmethylamine: Similar structure but without the hydrochloride salt.
Thiepan-4-ylmethanethiol: Contains a thiol group instead of an amine group.
Uniqueness: Thiepan-4-ylmethanamine hydrochloride is unique due to its specific combination of the thiepan ring and the methanamine group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
thiepan-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDXLNDDUZGLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCSC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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